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molecular formula C9H15N3S B8453126 N-methyl-1-(thiazol-2-yl)piperidin-4-amine

N-methyl-1-(thiazol-2-yl)piperidin-4-amine

Cat. No. B8453126
M. Wt: 197.30 g/mol
InChI Key: PGOSAMCJXLMYMS-UHFFFAOYSA-N
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Patent
US08318774B2

Procedure details

384 mg (8.0 mmol, 60% in mineral oil) sodium hydride and 500 μl (8.0 mmol) iodomethane were added in turn to a solution of 1.13 g (4.0 mmol) (1-thiazol-2-yl-piperidin-4-yl)-carbamic acid-tert-butyl ester (see example 5a) for synthesis) in MeCN (40 ml). The reaction solution was stirred for 1 h at RT. Subsequently, a further 192 mg (4.0 mmol, 60% in mineral oil) sodium hydride and 250 μl (4.0 mmol) iodomethane were added and stirring took place for a further hour. Subsequently, 25% aq. ammoniac solution (2 ml) were added and concentration took place in vacuo. The residue was extracted with chloroform. The organic solution was washed with water and brine in turn, dried over MgSO4, filtered, and concentrated in vacuo. This residue was dissolved in EtOH (10 ml) and a sat. ethereal HCl soln (20 ml) was added. After 1 h stirring at RT, concentration took place in vacuo. The residue was taken up by ether (20 ml) and water (30 ml) was added. After separation of the organic phase, the aqueous phase was made basic (pH>11) with a 20% NaOH soln. Extraction subsequently took place with chloroform. The organic phase was dried over MgSO4, filtered, and concentrated in vacuo. 786 mg (3.99 mmol, 99%) N-methyl-1-(thiazol-2-yl)piperidine-4-amine were thus obtained.
Quantity
384 mg
Type
reactant
Reaction Step One
Quantity
500 μL
Type
reactant
Reaction Step One
Quantity
1.13 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
192 mg
Type
reactant
Reaction Step Two
Quantity
250 μL
Type
reactant
Reaction Step Two
[Compound]
Name
aq. ammoniac solution
Quantity
2 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].IC.C(O[C:10](=O)[NH:11][CH:12]1[CH2:17][CH2:16][N:15]([C:18]2[S:19][CH:20]=[CH:21][N:22]=2)[CH2:14][CH2:13]1)(C)(C)C>CC#N>[CH3:10][NH:11][CH:12]1[CH2:17][CH2:16][N:15]([C:18]2[S:19][CH:20]=[CH:21][N:22]=2)[CH2:14][CH2:13]1 |f:0.1|

Inputs

Step One
Name
Quantity
384 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
500 μL
Type
reactant
Smiles
IC
Name
Quantity
1.13 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1CCN(CC1)C=1SC=CN1)=O
Name
Quantity
40 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
192 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
250 μL
Type
reactant
Smiles
IC
Step Three
Name
aq. ammoniac solution
Quantity
2 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction solution was stirred for 1 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
CONCENTRATION
Type
CONCENTRATION
Details
concentration
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with chloroform
WASH
Type
WASH
Details
The organic solution was washed with water and brine in turn
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
This residue was dissolved in EtOH (10 ml)
ADDITION
Type
ADDITION
Details
a sat. ethereal HCl soln (20 ml) was added
STIRRING
Type
STIRRING
Details
After 1 h stirring at RT
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
concentration
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
After separation of the organic phase
EXTRACTION
Type
EXTRACTION
Details
Extraction subsequently took place with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CNC1CCN(CC1)C=1SC=CN1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.99 mmol
AMOUNT: MASS 786 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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